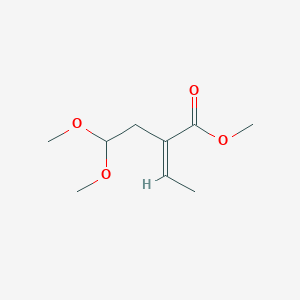
2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester
Vue d'ensemble
Description
2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester is a chemical compound that is commonly referred to as methyl 2-(2,2-dimethoxyethyl)acrylate. It is an organic compound that is used in scientific research for various purposes. This compound has a molecular formula of C9H16O4 and a molecular weight of 188.22 g/mol.
Applications De Recherche Scientifique
Solvent Hydrogen-Bonding Effects in Reactions
- Tiglic acid, a compound related to 2-Butenoic acid, 2-(2,2-dimethoxyethyl)-, methyl ester, has been studied for its photooxidations using singlet oxygen. The hydrogen-bonding interaction between solvent and substrate significantly influences the ratio of major and minor ene allylic hydroperoxide products (Stensaas, Payne, Ivancic, & Bajaj, 2002).
Preparation of Enantiomerically Pure Acids and Esters
- Research on 2,3-epoxy-2-methylbutanoic acids, prepared from a compound similar to 2-Butenoic acid, shows the significance in creating enantiomerically pure acids and esters, useful in various synthetic applications (Torres-Valencia, Cerda-García-Rojas, & Joseph-Nathan, 1995).
Intermediate for Pyrethroids Pesticides Synthesis
- 3,3-Dimethyl-4-pentenoic acid methyl ester, closely related to the chemical , is a key intermediate in synthesizing pyrethroids pesticides. This showcases its role in industrial chemical synthesis (Chu-he, 2012).
Gas Chromatographic Analyses
- Studies involving methyl esters of monochlorinated propenoic and 2-butenoic acids, similar to the compound , have been conducted to understand their behavior in gas chromatographic analyses. This research is crucial for analytical chemistry, particularly in the separation of complex mixtures (Korhonen, 1984).
Role in the Study of Conformations in Various Solvents
- E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, structurally related to 2-Butenoic acid, have been investigated to understand their conformations in different solvents. This research is crucial in understanding molecular dynamics in solution (Forgó, Felfoeldi, & Pálinkó, 2005).
Synthesis of 3,3-Dimethyl-4-pentenoic Acid Methyl Ester
- An improved method for synthesizing 3,3-Dimethyl-4-pentenoic acid methyl ester, a compound related to 2-Butenoic acid, highlights its importance as an industrial intermediate, particularly in the production of pyrethroids pesticides (Chu-he, 2012).
Use in High-Performance Liquid Chromatography
- The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, similar in structure to 2-Butenoic acid, has been used as a fluorogenic labeling agent for the high-performance liquid chromatography of biologically important thiols. This application is critical in biochemical analysis and diagnostics (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Propriétés
IUPAC Name |
methyl (Z)-2-(2,2-dimethoxyethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPRJLSIYOGAV-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CC(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC(OC)OC)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



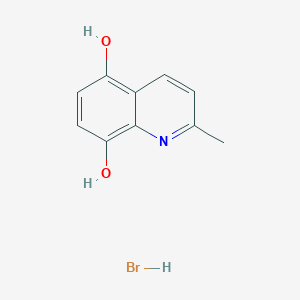

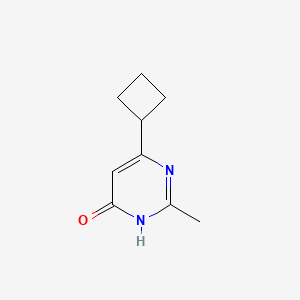

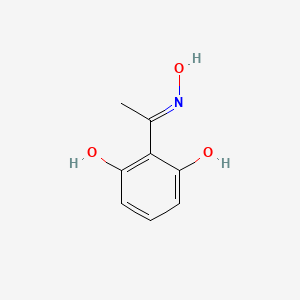
![5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione](/img/structure/B1436868.png)



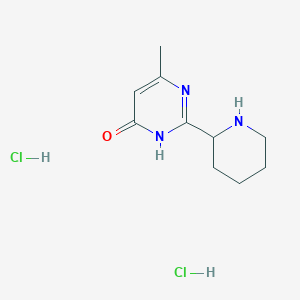
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)
![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)
![3-[1-(Ethylamino)cyclohexyl]phenol](/img/structure/B1436879.png)